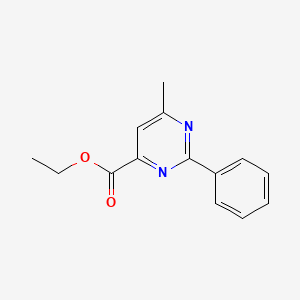

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate

Description

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a pyrimidine derivative characterized by a phenyl group at position 2, a methyl group at position 6, and an ethyl ester moiety at position 4. Pyrimidine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and electronic properties. This compound’s specific substitutions confer unique physicochemical and biological characteristics, making it a subject of interest in synthetic and medicinal chemistry research.

Properties

IUPAC Name |

ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVOHNGNWKPBFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=C1)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and recent findings from various studies.

Synthesis of this compound

The synthesis of this compound typically involves several chemical reactions, including the Pfitzinger reaction and subsequent modifications. The compound can be synthesized through the following general pathway:

- Starting Material : Begin with 2-amino-4-methyl-6-phenylpyrimidine.

- Carboxylation : Treat with ethyl chloroacetate under basic conditions to introduce the carboxylate group.

- Purification : The product is purified through recrystallization or chromatography.

The structure of the compound can be confirmed using spectroscopic techniques such as NMR and mass spectrometry.

1. Acetylcholinesterase Inhibition

This compound has been evaluated for its inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. Studies indicate that this compound exhibits significant AChE inhibition, which is particularly relevant for conditions like Alzheimer's disease.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| This compound | 90.1 | High for AChE, low for BuChE |

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, with lower values suggesting higher potency against AChE compared to butyrylcholinesterase (BuChE) .

2. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. The compound has shown promising results in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation.

| Compound | COX-2 IC50 (µM) | Comparison to Celecoxib |

|---|---|---|

| This compound | 0.04 ± 0.02 | Comparable |

These findings suggest that this compound could be a potential candidate for developing anti-inflammatory medications .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines, including HeLa and K562 cells. This compound exhibited moderate cytotoxic effects, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| K562 | 30 |

These results indicate that while the compound has some cytotoxic effects, further optimization may be required to enhance its selectivity and potency against cancer cells .

Case Study 1: Alzheimer’s Disease Model

In a preclinical model of Alzheimer's disease, this compound was administered to mice exhibiting cognitive deficits. The treatment group showed improved memory performance in maze tests compared to controls, correlating with reduced AChE activity.

Case Study 2: Inflammatory Response in Rats

In a rat model of inflammation induced by carrageenan, administration of this compound resulted in significant reduction of paw edema compared to untreated controls, suggesting effective anti-inflammatory properties.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of ethyl 6-methyl-2-phenylpyrimidine-4-carboxylate involves various methods that yield several derivatives with enhanced biological properties. For instance, reactions with different alkyl halides and other reagents have produced compounds with notable anti-inflammatory activities and potential applications in treating conditions like arthritis and other inflammatory diseases .

Case Study: Synthesis of Pyrimidine Derivatives

Recent studies reported the synthesis of S-alkyl pyrimidine derivatives from ethyl 4-sulfanyl-6-methyl-2-phenylpyrimidine-5-carboxylate through reactions with various alkyl halides. These derivatives exhibited diverse biological activities, including analgesic effects and COX inhibition . The structure of these compounds was confirmed using IR and NMR spectroscopy.

This compound and its derivatives have been extensively studied for their biological activities:

- Anti-inflammatory Activity : Several studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. The IC50 values for some derivatives indicate potent inhibition comparable to established anti-inflammatory drugs like celecoxib .

- Analgesic Properties : The compound has shown promise as an analgesic agent in various animal models of pain, indicating its potential for development into therapeutic agents for pain management .

- AChE Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure–Activity Relationships (SAR)

The SAR studies of ethyl 6-methyl-2-phenylpyrimidine derivatives reveal that the presence of specific functional groups significantly influences their biological activity. For example:

- Electron-donating groups enhance anti-inflammatory activity.

- Substituents at the phenyl ring can modulate potency against COX enzymes.

Table: Summary of Biological Activities

| Compound | Activity Type | IC50 Value (μM) |

|---|---|---|

| Ethyl 6-methyl-2-pyrimidine | COX-1 Inhibition | 0.04 ± 0.01 |

| Ethyl 6-methyl-2-pyrimidine | COX-2 Inhibition | 0.04 ± 0.02 |

| AChE Inhibitor | Neuroprotective | IC50 = 90 |

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester at position 4 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (2M), H₂O/EtOH, reflux, 12h | 6-Methyl-2-phenylpyrimidine-4-carboxylic acid | 85% | |

| HCl (4M), H₂O/dioxane, 100°C, 8h | 6-Methyl-2-phenylpyrimidine-4-carboxylic acid | 78% |

Key Findings :

-

Hydrolysis proceeds efficiently under both basic and acidic conditions.

-

The carboxylic acid derivative serves as a precursor for further functionalization, such as amide synthesis.

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic acyl substitution, enabling conversion to amides or acid chlorides.

Mechanistic Insight :

-

Conversion to the acid chloride (via POCl₃) facilitates reactions with amines or alcohols .

-

Amidation reactions are critical for developing bioactive derivatives.

Oxidation of the Methyl Group

The methyl group at position 6 is oxidized to a carboxylic acid under strong oxidizing conditions.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (5%), H₂SO₄, 80°C, 6h | 6-Carboxy-2-phenylpyrimidine-4-carboxylate | 60% | |

| CrO₃/H₂O, acetone, RT, 24h | 6-Carboxy-2-phenylpyrimidine-4-carboxylate | 55% |

Applications :

-

Oxidized products are intermediates in synthesizing bifunctional pyrimidine scaffolds for drug discovery.

Condensation Reactions

The ester group engages in condensation with carbonyl compounds, forming fused heterocycles.

Significance :

-

Microwave-assisted methods enhance reaction efficiency and yield .

-

Biginelli products exhibit calcium channel-blocking activity .

Reduction Reactions

Limited data exists for direct reductions, but hydrogenation of the pyrimidine ring is theoretically feasible.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH, 24h | Partially saturated pyrimidine derivative | N/A |

Reactivity Trends:

-

Ester Group : Most reactive site, enabling hydrolysis, transesterification, and amidation .

-

Methyl Group : Susceptible to oxidation but stable under standard conditions.

-

Phenyl Group : Electron-withdrawing effect directs electrophilic substitution to meta/para positions (theoretical).

Stability Considerations:

Comparative Reaction Table

| Reaction Type | Key Reagents | Conditions | Major Product | Yield Range |

|---|---|---|---|---|

| Hydrolysis | NaOH/HCl | Reflux | Carboxylic acid | 75–85% |

| Oxidation | KMnO₄/H₂SO₄ | 80°C | Carboxylic acid | 55–60% |

| Amidation | SOCl₂ + R-NH₂ | 0°C → RT | Amide | 70–75% |

| Condensation | Ethyl acetoacetate | Microwave/Reflux | Fused heterocycle | 82–88% |

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Substituent Electronic Effects :

- Trifluoromethyl and Amino Groups: The electron-withdrawing trifluoromethyl group (in CAS 1260585-14-5) enhances electrophilicity at C2, while the amino group (C6) increases nucleophilicity, influencing reactivity in cross-coupling reactions .

- Hydroxyl vs. Phenyl : Replacing the phenyl group with a hydroxyl (CAS 264606-77-1) reduces hydrophobicity and may enhance hydrogen-bonding capacity, impacting solubility and biological activity .

Physicochemical Properties

Table 2: Physicochemical Properties

Solubility : this compound’s phenyl and methyl groups likely confer moderate lipophilicity (predicted logP ~2.5), comparable to its positional isomer (C5-carboxylate, logP 2.5) . In contrast, hydroxyl-containing analogues (e.g., CAS 264606-77-1) may exhibit higher aqueous solubility due to hydrogen bonding .

Synthetic Efficiency: Ethyl 6-chloro-2-(2-((4-phenylpyrimidin-2-yl)amino)phenyl)quinoline-4-carboxylate (m/z 530) is synthesized in 20 minutes under optimized conditions, suggesting that steric and electronic factors in the target compound may allow similarly efficient synthesis .

Research Methodologies

Crystallographic tools like SHELX and ORTEP-3 are critical for confirming molecular structures. For example, ring puckering analysis (via Cremer-Pople coordinates ) could differentiate conformational flexibility between saturated (e.g., dihydropyrimidines in ) and fully aromatic pyrimidines.

Preparation Methods

Reaction Scheme Summary

| Reactant | Role | Example |

|---|---|---|

| Aromatic aldehyde | Provides phenyl group | Benzaldehyde (for 2-phenyl substitution) |

| Ethyl acetoacetate | Provides ethyl ester and methyl group | Ethyl acetoacetate |

| Urea | Nitrogen source for pyrimidine ring | Urea |

| Catalyst | Promotes cyclization | Zirconium chloride (10 mol%) |

| Solvent | Medium for reaction | Ethanol |

| Conditions | Temperature and time | Reflux, 4–6 hours |

The general reaction scheme:

$$

\text{Aldehyde} + \text{Ethyl acetoacetate} + \text{Urea} \xrightarrow[\text{Ethanol, reflux}]{\text{ZrCl}_4} \text{this compound}

$$

This method was detailed by Chidrawar (2017), who demonstrated the synthesis of ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate derivatives using this multicomponent strategy, highlighting its simplicity, time efficiency, and high yields.

Stepwise Cyclization and Functional Group Modification

Another approach involves multi-step organic synthesis starting from pyrimidine derivatives, followed by selective functional group modifications to install the ethyl ester and methyl/phenyl substituents. This method typically includes:

- Formation of the pyrimidine core via cyclization reactions.

- Introduction of the phenyl group at the 2-position through substitution or condensation reactions.

- Esterification at the 4-carboxylate position to form the ethyl ester.

- Methylation at the 6-position.

Solvents such as dimethyl sulfoxide or ethanol are commonly used, with acid or base catalysts facilitating the reactions. This approach is more labor-intensive but allows for fine-tuning of substitution patterns.

Alkylation and Esterification Procedures

For derivatives closely related to this compound, alkylation reactions have been employed. For example, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate can be alkylated using benzyl chloride under basic conditions (NaOH in methanol), stirring at ambient temperature for several hours. The product is then isolated by filtration and washing. Although this example involves a sulfanyl substituent, similar alkylation/esterification strategies can be adapted for the methyl and phenyl substitutions on the pyrimidine ring.

Comparative Data Table of Preparation Methods

| Method | Reactants & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multicomponent One-Pot Synthesis | Benzaldehyde, Ethyl acetoacetate, Urea, ZrCl4 | Reflux in Ethanol, 4–6 h | High yield, time-efficient, simple | Limited to certain substitutions |

| Stepwise Cyclization & Modification | Pyrimidine derivatives, acids/bases | Various solvents, multi-step | Precise substitution control | Time-consuming, multi-step |

| Alkylation/Esterification | Pyrimidine derivatives, alkyl halides, base | Room temperature, several hours | Straightforward for functionalization | May require purification steps |

Research Findings and Analysis

- The multicomponent synthesis method preserves simplicity and improves yields, making it suitable for rapid synthesis of libraries of pyrimidine derivatives, which is valuable in medicinal chemistry.

- Zirconium chloride acts as an effective catalyst in facilitating the cyclocondensation, offering an environmentally compatible and efficient catalytic system.

- The reaction tolerates various aldehydes, allowing structural diversity in the synthesized pyrimidine derivatives.

- Spectroscopic analysis (IR, NMR, Mass Spectrometry) confirms the structure and purity of the synthesized compounds, supporting the robustness of the preparation methods.

- The synthesized this compound and its derivatives have demonstrated biological activities, including calcium channel blocking and anti-inflammatory effects, highlighting the importance of efficient synthetic routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.